5-methyl-4-oxo-1H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
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Overview
Description
5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound with a unique structure that includes a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives under specific conditions. For example, the reaction of pyrrole with appropriate reagents such as bromohydrazone or triazinium dicyanomethylide can lead to the formation of the desired triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that are optimized for yield and purity. Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug design, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methyl-4-oxo-3,4-dihydropyrrolo[1,2-f][1,2,4]triazine-6-carboxylate: This compound has a similar core structure but with an ethyl ester group instead of a carboxylic acid.
5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile: This compound has a nitrile group instead of a carboxylic acid.
Uniqueness
The uniqueness of 5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its carboxylic acid group allows for further derivatization and enhances its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C8H9N3O3 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
5-methyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
InChI |
InChI=1S/C8H9N3O3/c1-4-5(8(13)14)2-11-6(4)7(12)9-3-10-11/h2,10H,3H2,1H3,(H,9,12)(H,13,14) |
InChI Key |
FAAILYXLUITUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NCNN2C=C1C(=O)O |
Origin of Product |
United States |
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